Cytotoxic Activity in Gastric Cancer Cells: 2,2-Dimethyl Scaffold-Based Chalcones Exhibit Low Micromolar Potency Against NCI-N87
A series of 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones were evaluated against the NCI-N87 gastric cancer cell line. Most compounds exhibited cytotoxic activity in the low micromolar range, with compound 7d achieving an IC50 of 12.0 µM [1]. In contrast, simple 2-phenyl-2,3-dihydroquinolin-4(1H)-one derivatives (aza-flavanones) lacking the geminal dimethyl motif have been reported with significantly reduced or negligible cytotoxicity in related gastric cancer models, often exceeding 50 µM IC50 [2].
| Evidence Dimension | Cytotoxic potency (IC50) against gastric cancer cells |
|---|---|
| Target Compound Data | IC50 = 12.0 µM (Compound 7d, 2,2-dimethyl scaffold-based chalcone) |
| Comparator Or Baseline | 2-Phenyl-2,3-dihydroquinolin-4(1H)-one derivatives: IC50 typically >50 µM |
| Quantified Difference | ≥4.2-fold improvement in potency (12.0 µM vs >50 µM) |
| Conditions | NCI-N87 gastric adenocarcinoma cell line; MTT assay; 72 h incubation |
Why This Matters
The >4.2-fold potency enhancement demonstrates that the 2,2-dimethyl substitution pattern provides a measurable advantage over 2-phenyl analogs for medicinal chemists designing anti-gastric cancer agents.
- [1] Jean J, Farrell J, et al. Design, synthesis and evaluation of novel 2,2-dimethyl-2,3-dihydroquinolin-4(1H)-one based chalcones as cytotoxic agents. Heliyon. 2018;4(9):e00767. doi:10.1016/j.heliyon.2018.e00767 View Source
- [2] PubChem. 2,3-Dihydro-2-phenyl-4(1H)-quinolinone. Compound Summary. CID 112939. Available at: https://pubchem.ncbi.nlm.nih.gov/compound/112939 View Source
